Benzenepentanamine

Beschreibung

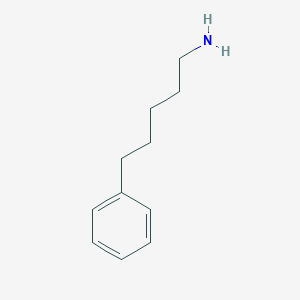

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNLNKFBSBFJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170287 | |

| Record name | Benzenepentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17734-21-3 | |

| Record name | Benzenepentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017734213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepentanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-phenylpentan-1-amine

Introduction

5-phenylpentan-1-amine is a primary amine of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active compounds, making the development of efficient and scalable synthetic routes to this molecule a critical endeavor for researchers and scientists in the field. This guide provides an in-depth technical overview of several core synthetic pathways to 5-phenylpentan-1-amine, designed to offer field-proven insights and enable informed decisions in the laboratory and during process development. Each described protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Strategic Approaches to the Synthesis of 5-phenylpentan-1-amine

The synthesis of 5-phenylpentan-1-amine can be approached from several key precursors, each offering distinct advantages and challenges. The choice of a particular pathway will often depend on the availability of starting materials, desired scale of the synthesis, and the specific requirements for purity and yield. This guide will explore the following strategic disconnections:

-

From 5-Phenylpentanoic Acid: A versatile starting material that can be elaborated to the target amine through multiple routes.

-

From 5-Phenyl-1-pentanol: A commercially available alcohol that provides a direct entry point to the carbon skeleton of the target molecule.

-

Via Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines from alkyl halides.

-

Via Hofmann Rearrangement: A method for the conversion of amides to amines with one less carbon atom.

-

Via Reductive Amination: A highly versatile and widely used method for the formation of amines from carbonyl compounds.

-

Via Reduction of a Nitrile: A direct route to the primary amine from the corresponding nitrile.

Pathway 1: Synthesis from 5-Phenylpentanoic Acid

5-Phenylpentanoic acid is a readily accessible starting material that can be prepared via methods such as the malonic ester synthesis or Friedel-Crafts acylation followed by reduction.[1]

Route 1a: Amide Reduction

This two-step sequence involves the conversion of the carboxylic acid to an amide, followed by reduction to the amine.

Diagram of the Amide Reduction Pathway

Caption: Synthesis of 5-phenylpentan-1-amine via amide reduction.

Experimental Protocol:

Step 1: Synthesis of 5-Phenylpentanamide

-

To a solution of 5-phenylpentanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 5-phenylpentanoyl chloride.

-

The crude acyl chloride is dissolved in an anhydrous aprotic solvent and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).

-

The resulting mixture is stirred for 1-2 hours, and the precipitated 5-phenylpentanamide is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 5-Phenylpentanamide

-

To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C, add a solution of 5-phenylpentanamide (1.0 eq) in THF dropwise.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

The resulting solids are filtered off, and the filtrate is dried over a suitable drying agent (e.g., Na2SO4 or MgSO4).

-

The solvent is removed under reduced pressure, and the crude 5-phenylpentan-1-amine can be purified by distillation or column chromatography.

Route 1b: Hofmann Rearrangement

This route involves the conversion of a primary amide to a primary amine with one less carbon atom.[2] Therefore, the synthesis starts with the preparation of 5-phenylhexanamide.

Diagram of the Hofmann Rearrangement Pathway

Caption: Synthesis via Hofmann Rearrangement.

Experimental Protocol:

Step 1: Synthesis of 5-Phenylhexanamide

-

5-phenylpentanoic acid is first converted to 5-phenylhexanoic acid via a standard homologation procedure such as the Arndt-Eistert synthesis.

-

5-phenylhexanoic acid is then converted to 5-phenylhexanamide using the same procedure as described in Route 1a, Step 1.

Step 2: Hofmann Rearrangement

-

To a cold (0-5 °C) solution of sodium hydroxide in water, add bromine (1.1 eq) dropwise to form a solution of sodium hypobromite.

-

Add a solution of 5-phenylhexanamide (1.0 eq) in a suitable solvent (e.g., dioxane or water) to the hypobromite solution.

-

The reaction mixture is slowly warmed to room temperature and then heated to around 70-80 °C for 1-2 hours.

-

After cooling, the product is extracted with a suitable organic solvent (e.g., diethyl ether or DCM).

-

The organic extracts are combined, dried, and concentrated. The crude amine is then purified by distillation or chromatography.

Pathway 2: Gabriel Synthesis from 5-Phenyl-1-pentanol

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis.[3][4][5]

Diagram of the Gabriel Synthesis Pathway

Caption: Gabriel synthesis of 5-phenylpentan-1-amine.

Experimental Protocol:

Step 1: Synthesis of 5-Phenylpentyl Bromide

-

To a solution of 5-phenyl-1-pentanol (1.0 eq) in an anhydrous solvent such as diethyl ether or DCM at 0 °C, add phosphorus tribromide (PBr3) (0.4 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then carefully quenched by pouring it onto ice water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude 5-phenylpentyl bromide, which can be purified by distillation.

Step 2: Gabriel Synthesis

-

A mixture of 5-phenylpentyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is heated at 80-100 °C for several hours.[6]

-

After cooling, the reaction mixture is poured into water, and the precipitated N-(5-phenylpentyl)phthalimide is collected by filtration and washed with water.

-

The N-alkylphthalimide is then suspended in ethanol, and hydrazine hydrate (2.0 eq) is added.

-

The mixture is heated to reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.

-

After cooling, the mixture is acidified with dilute hydrochloric acid, and the phthalhydrazide is removed by filtration.

-

The filtrate is then made basic with a strong base (e.g., NaOH), and the liberated amine is extracted with an organic solvent.

-

The organic extracts are dried and concentrated to afford 5-phenylpentan-1-amine, which can be further purified.

Pathway 3: Reductive Amination of 5-Phenylpentanal

Reductive amination is a highly efficient one-pot procedure for the synthesis of amines from aldehydes or ketones.[7][8][9]

Diagram of the Reductive Amination Pathway

Caption: Synthesis via Reductive Amination.

Experimental Protocol:

Step 1: Synthesis of 5-Phenylpentanal

-

To a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous DCM, add a solution of 5-phenyl-1-pentanol (1.0 eq) in DCM.

-

The mixture is stirred at room temperature for 2-3 hours.

-

The reaction mixture is then filtered through a pad of silica gel or celite to remove the chromium salts, and the filtrate is concentrated to give the crude 5-phenylpentanal.

Step 2: Reductive Amination

-

To a solution of 5-phenylpentanal (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

-

The mixture is stirred for 30 minutes to allow for the formation of the imine intermediate.

-

Sodium cyanoborohydride (NaBH3CN) (1.2 eq) is then added portion-wise, and the reaction is stirred at room temperature for several hours. The pH is typically maintained between 6 and 7.[7]

-

The solvent is removed under reduced pressure, and the residue is taken up in water and a suitable organic solvent.

-

The aqueous layer is made basic, and the product is extracted with the organic solvent.

-

The combined organic layers are dried and concentrated to give 5-phenylpentan-1-amine.

Pathway 4: Reduction of 5-Phenylpentanenitrile

The direct reduction of a nitrile is a straightforward method to produce a primary amine.

Diagram of the Nitrile Reduction Pathway

Caption: Synthesis via Nitrile Reduction.

Experimental Protocol:

Step 1: Synthesis of 5-Phenylpentanenitrile

-

A solution of 5-phenylpentyl bromide (1.0 eq) and sodium cyanide (1.2 eq) in a polar aprotic solvent like DMSO is heated at 60-80 °C for several hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled and poured into water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated to yield 5-phenylpentanenitrile.

Step 2: Reduction of 5-Phenylpentanenitrile

-

This step follows the same procedure as the reduction of 5-phenylpentanamide described in Route 1a, Step 2, using LiAlH4 in THF.[10][11]

Comparison of Synthetic Pathways

| Pathway | Starting Material | Key Intermediates | Number of Steps | Typical Overall Yield | Scalability | Key Considerations |

| Amide Reduction | 5-Phenylpentanoic Acid | Acyl chloride, Amide | 2 | Moderate to Good | Good | Use of highly reactive and hazardous LiAlH4. |

| Hofmann Rearrangement | 5-Phenylpentanoic Acid | Homologated acid, Amide | 3 | Moderate | Moderate | Involves a carbon-chain shortening step; use of bromine. |

| Gabriel Synthesis | 5-Phenyl-1-pentanol | Alkyl bromide, Phthalimide adduct | 3 | Good | Good | Reliable for primary amines; avoids over-alkylation. |

| Reductive Amination | 5-Phenyl-1-pentanol | Aldehyde, Imine | 2 | Good to Excellent | Excellent | One-pot procedure; mild conditions; use of toxic NaBH3CN. |

| Nitrile Reduction | 5-Phenyl-1-pentanol | Alkyl bromide, Nitrile | 3 | Good | Good | Use of toxic cyanide and hazardous LiAlH4. |

Conclusion

The synthesis of 5-phenylpentan-1-amine can be accomplished through a variety of reliable and scalable methods. The choice of the optimal pathway is contingent upon factors such as the cost and availability of starting materials, the desired scale of production, and the safety and environmental considerations of the reagents and reaction conditions. For laboratory-scale synthesis, the Gabriel synthesis and reductive amination are often preferred due to their high yields and reliability. For larger-scale production, a thorough process optimization would be necessary to ensure safety, cost-effectiveness, and sustainability. This guide provides the foundational knowledge for researchers and drug development professionals to select and implement a suitable synthetic strategy for obtaining 5-phenylpentan-1-amine.

References

-

Malonic Ester Synthesis. (n.d.). In Homework.Study.com. Retrieved from [Link]

-

Clark, J. (2023). The Preparation of Amides. In Chemguide. Retrieved from [Link]

-

Gabriel Synthesis: Easy Mechanism, Procedure, Applications. (n.d.). In Chemistry Notes. Retrieved from [Link]

- Lee, S. H., & Kim, Y. C. (1995). A Facile One-Pot Transformation of Carboxylic Acids to Amides.

-

Making Amides from Carboxylic Acids. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. In Master Organic Chemistry. Retrieved from [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

The Gabriel Synthesis. (n.d.). In Chemistry Steps. Retrieved from [Link]

-

Amide Synthesis. (n.d.). In Fisher Scientific. Retrieved from [Link]

-

Gabriel Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. (n.d.). In Pearson. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. In Master Organic Chemistry. Retrieved from [Link]

-

Hofmann Rearrangement: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]

-

Hofmann Rearrangement. (n.d.). In Chemistry Steps. Retrieved from [Link]

-

(D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. (2025, August 9). In ResearchGate. Retrieved from [Link]

-

5-oxo-5-phenylpentanoic acid. (n.d.). In ChemSynthesis. Retrieved from [Link]

-

Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. (n.d.). In PMC - PubMed Central. Retrieved from [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). In Chemistry Steps. Retrieved from [Link]

-

Borch Reductive Amination. (2014, May 3). In Chem-Station Int. Ed.. Retrieved from [Link]

-

Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. (n.d.). In Royal Society of Chemistry. Retrieved from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). In University of Cambridge. Retrieved from [Link]

- Process and intermediates to prepare latanoprost. (n.d.). In Google Patents.

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). In YouTube. Retrieved from [Link]

-

Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. (2024, May 28). In YouTube. Retrieved from [Link]

-

Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2025, August 6). In ResearchGate. Retrieved from [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). In BYU ScholarsArchive. Retrieved from [Link]

-

Only one nitrile reduced to amine with LiAlH4. (2022, August 30). In Reddit. Retrieved from [Link]

-

Reduction of nitriles to primary amines with LiAlH4. (n.d.). In Master Organic Chemistry. Retrieved from [Link]

-

5-Phenyl-1-pentanol. (n.d.). In PubChem. Retrieved from [Link]

-

Latanoprost EP Impurity F. (n.d.). In SynZeal. Retrieved from [Link]

-

5-Amino-1-pentanol. (n.d.). In Wikipedia. Retrieved from [Link]

-

Process Of Preparing Latanoprostene Bunod And Intermediate Thereof. (n.d.). In Quick Company. Retrieved from [Link]

-

Preparation of 5- and 6-Carboxyfluorescein. (2025, August 10). In ResearchGate. Retrieved from [Link]

- Process for the preparation of latanoprostene bunod and intermediate thereof and compositions comprising the same. (n.d.). In Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Molecular Blueprint of Benzenepentanamine

An In-depth Technical Guide to the Spectroscopic Characterization of Benzenepentanamine

This compound (C₁₁H₁₇N) is an organic molecule featuring a phenyl group attached to a five-carbon aliphatic chain, which is terminated by a primary amine group.[1][2] With a molecular weight of approximately 163.26 g/mol , its structure presents distinct features—an aromatic ring, a flexible alkyl chain, and a basic amino group—that lend themselves to comprehensive analysis by modern spectroscopic techniques.[2][3] For researchers in medicinal chemistry and materials science, unequivocally identifying and confirming the purity of such compounds is a foundational step in any workflow.

This guide provides an in-depth analysis of the core spectroscopic techniques required to characterize this compound: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the logic behind the experimental choices and the interpretation, providing a self-validating framework for the structural elucidation of this and similar molecules.

Workflow for Spectroscopic Elucidation

The logical flow for characterizing a novel or synthesized compound like this compound follows a sequence of analyses, each providing a unique piece of the structural puzzle. Mass spectrometry typically comes first to determine the molecular weight and formula. Subsequently, NMR provides the detailed carbon-hydrogen framework, and IR spectroscopy confirms the presence of key functional groups.

Caption: A typical workflow for the structural analysis of an organic compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the initial and most crucial step for determining the molecular integrity of a synthesized compound. It provides the molecular weight and, through fragmentation analysis, offers a preliminary sketch of the molecule's structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) is injected into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This is the Electron Ionization (EI) process. We choose 70 eV as the industry standard because it provides sufficient energy to cause reproducible and extensive fragmentation, creating a unique "fingerprint" for the molecule that can be compared against spectral libraries like the NIST database.[3]

-

Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: The Fragmentation Story

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several key fragment ions that reveal its structure. The NIST Chemistry WebBook provides an experimental electron ionization mass spectrum for this compound.[3]

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Interpretation |

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion (M⁺): Confirms the molecular weight of 163 g/mol .[1][3] |

| 91 | [C₇H₇]⁺ | Tropylium Ion: A highly stable fragment resulting from benzylic cleavage. This is a hallmark of compounds containing a benzyl group and an alkyl chain. |

| 30 | [CH₂NH₂]⁺ | Iminium Ion: This is the base peak, indicating the most abundant fragment. It is formed by α-cleavage at the C-C bond adjacent to the nitrogen atom, a characteristic fragmentation pathway for primary amines. |

The formation of the base peak at m/z 30 is a decisive indicator of a primary amine with at least one adjacent CH₂ group. The presence of the tropylium ion at m/z 91 strongly suggests a C₆H₅-CH₂- moiety connected to the rest of the molecule.

Caption: Key fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Framework

Predicted ¹H and ¹³C NMR Data

The structure of this compound can be broken down into distinct spin systems: the monosubstituted benzene ring and the pentyl amine chain.

Caption: Labeled structure for NMR chemical shift prediction.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ, Hₑ | ~ 7.20 - 7.35 | Multiplet | 5H | Aromatic Protons | Protons on a monosubstituted benzene ring typically appear in this region.[5] |

| Hc | ~ 2.62 | Triplet | 2H | -CH₂-Ph | Benzylic protons are deshielded by the aromatic ring. |

| Hf | ~ 2.68 | Triplet | 2H | -CH₂-NH₂ | Protons adjacent to the electron-withdrawing amine group are deshielded. |

| Hₙ | ~ 1.20 | Singlet (broad) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad singlet; their shift is concentration-dependent. |

| Hₑ, Hₖ | ~ 1.30 - 1.70 | Multiplet | 6H | -(CH₂)₃- | The three central methylene groups of the alkyl chain overlap in this region. |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Cᵢ | ~ 142 | Aromatic C (quaternary) | The ipso-carbon attached to the alkyl chain.[6] |

| Cₐ, Cₑ | ~ 128.5 | Aromatic CH | Ortho- and meta-carbons of the benzene ring.[4] |

| Cₚ | ~ 125.7 | Aromatic CH | Para-carbon of the benzene ring.[4] |

| Cբ | ~ 42.2 | -CH₂-NH₂ | Carbon attached to the electronegative nitrogen atom. |

| C𝒸 | ~ 36.0 | -CH₂-Ph | Benzylic carbon. |

| Cₑ, Cₖ, Cₘ | ~ 31.5, 29.0, 26.5 | -(CH₂)₃- | Aliphatic carbons of the pentyl chain.[6] |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is excellent for non-polar to moderately polar compounds and has a simple, non-interfering residual signal at 7.26 ppm for ¹H NMR.

-

Shimming: Place the NMR tube in the spectrometer and initiate the shimming process. This step is essential as it homogenizes the magnetic field across the sample, ensuring sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Decoupling simplifies the spectrum to singlets for each unique carbon, making interpretation straightforward. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming assignments in the aliphatic region.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Data

For this compound, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and alkyl chain, and the C=C bonds of the benzene ring.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | A characteristic two-pronged peak (symmetric and asymmetric stretch) for a primary amine.[7] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Absorptions just above 3000 cm⁻¹ are a reliable indicator of C-H bonds on a double bond or aromatic ring.[8] |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H | Absorptions just below 3000 cm⁻¹ confirm the presence of the saturated alkyl chain.[8] |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Two sharp bands are characteristic of the carbon-carbon stretching within a benzene ring.[7] |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | This bending vibration (scissoring) further confirms the primary amine group. |

| 900 - 675 | C-H "oop" Bend | Aromatic Ring | The pattern of these "out-of-plane" bending bands can indicate the substitution pattern on the benzene ring (monosubstituted in this case). |

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and run a background scan. This is a critical self-validating step that subtracts absorptions from the ambient atmosphere (like CO₂ and water vapor).

-

Sample Application: Place a small drop of liquid this compound or a small amount of solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the spectrum. ATR is the preferred method for its simplicity, speed, and lack of need for sample preparation like KBr pellets.

Conclusion

The combination of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a comprehensive and definitive characterization of this compound. MS confirms the molecular weight of 163 and points to a phenylalkylamine structure. NMR spectroscopy provides the detailed map of the C₅ aliphatic chain connecting the phenyl and amine groups. Finally, IR spectroscopy offers rapid confirmation of the key functional groups—the primary amine and the aromatic ring. This multi-technique approach ensures high confidence in the structural assignment, a cornerstone of scientific integrity in drug development and chemical research.

References

[3] NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link] [9] The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link] [1] NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link] [10] Wiley-VCH GmbH. (2026). This compound. SpectraBase. Retrieved from [Link] [2] National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link] [11] The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). Human Metabolome Database. Retrieved from [Link] [4] Reich, H. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link] [12] Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0235696). NP-MRD. Retrieved from [Link] [6] Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link] [13] The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). Human Metabolome Database. Retrieved from [Link] [14] Wiley-VCH GmbH. (2025). Benzenepropanamine, N,N,.alpha.-trimethyl-. SpectraBase. Retrieved from [Link] [15] NIST. (n.d.). Benzenamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link] [16] The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link] [17] University of Alabama at Birmingham. (2012). Mass Spectrometry in Forensic Science. Retrieved from [Link] [8] University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link] [18] NIST. (n.d.). Benzenamine, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link] [5] Reich, H. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link] [19] Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link] [7] University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. compoundchem.com [compoundchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. hmdb.ca [hmdb.ca]

- 12. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0235696) [np-mrd.org]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461) [hmdb.ca]

- 14. spectrabase.com [spectrabase.com]

- 15. Benzenamine, N,N-dimethyl- [webbook.nist.gov]

- 16. rsc.org [rsc.org]

- 17. uab.edu [uab.edu]

- 18. Benzenamine, 2-ethoxy- [webbook.nist.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

Benzenepentanamine solubility in different solvents

An In-Depth Technical Guide to the Solubility of Benzenepentanamine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₁H₁₇N). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles governing the solubility of this amphiphilic molecule. We will examine the molecular structure, predict solubility in various solvent classes based on the "like dissolves like" principle, and provide detailed, field-proven experimental protocols for empirical determination. The guide emphasizes the causality behind experimental choices and provides a framework for making informed decisions in a laboratory setting.

Introduction: Understanding the Molecule

This compound is an organic compound featuring a five-carbon aliphatic chain connecting a phenyl group to a primary amine functional group.[1] Its molecular structure is the primary determinant of its solubility profile.

-

Nonpolar Characteristics: The molecule is dominated by a large, nonpolar region, comprising the benzene ring and the pentyl chain. These structures interact primarily through weak van der Waals forces (London dispersion forces).

-

Polar Characteristics: The terminal primary amine (-NH₂) group introduces a polar, hydrophilic site. The nitrogen atom possesses a lone pair of electrons, and the N-H bonds are polar. This group is capable of acting as both a hydrogen bond donor (via the two hydrogens) and a hydrogen bond acceptor (via the nitrogen's lone pair).[2][3]

This dual nature—termed amphiphilicity—means its interaction with solvents is a delicate balance between these polar and nonpolar regions. The octanol-water partition coefficient (logP) is a calculated measure of a compound's lipophilicity; for this compound, the calculated XLogP3 is 2.5, indicating a significant preference for nonpolar or lipid-like environments over aqueous ones.[4]

Theoretical Framework & Solubility Predictions

The foundational principle guiding solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[5] We can use this principle to predict the solubility of this compound across different solvent classes.

Diagram: Intermolecular Forces in Solution

The following diagram illustrates the key intermolecular forces at play when this compound is introduced to different solvent types.

Caption: Predicted interactions between this compound's functional regions and solvent classes.

Predicted Solubility Table

The following table summarizes the predicted solubility of this compound. These predictions are derived from its chemical structure and data for analogous compounds, as direct, comprehensive experimental data is not widely published.[6][7]

| Solvent Class | Representative Solvents | Key Intermolecular Force | Predicted Solubility | Rationale |

| Polar Protic | Water | Hydrogen Bonding | Very Low | The large hydrophobic bulk of the phenyl and pentyl groups outweighs the hydrophilic nature of the single amine group, leading to unfavorable energetics in water. The calculated log of water solubility (log10WS) is -2.96 mol/L.[8] |

| Methanol, Ethanol | Hydrogen Bonding & VdW | Moderate to High | Alcohols offer both a polar hydroxyl group for hydrogen bonding with the amine and a nonpolar alkyl chain to interact with the rest of the molecule, effectively solvating both ends.[9] | |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | Dipole-Dipole | Moderate | These solvents can act as hydrogen bond acceptors for the amine's hydrogens. However, the lack of donor capability and overall polarity differences limit solubility compared to nonpolar solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals Forces | High / Miscible | The dominant nonpolar character of this compound ensures strong, favorable van der Waals interactions with nonpolar solvents, leading to high solubility.[5] |

| Acidic (Aqueous) | 5% Hydrochloric Acid (HCl) | Ionic Interaction | High | The basic amine group will be protonated by the acid to form a water-soluble ammonium salt (C₁₁H₁₇NH₃⁺Cl⁻). This is a classic acid-base reaction.[10][11] |

Experimental Determination of Solubility

Theoretical predictions require empirical validation. The following section details a robust protocol for the quantitative determination of solubility.

Core Principle: Equilibrium Solubility Method

The most reliable method for determining solubility is the equilibrium (or shake-flask) method. The core principle is to create a saturated solution at a constant temperature, allow undissolved solute and the solution to reach equilibrium, and then measure the concentration of the solute in the solution. This concentration is, by definition, the solubility at that temperature.

Workflow Diagram: Equilibrium Solubility Determination

Caption: Step-by-step workflow for the quantitative equilibrium solubility method.

Detailed Step-by-Step Protocol

Objective: To determine the solubility of this compound in a given solvent at 25°C.

Materials:

-

This compound (purity >98%)

-

Solvent of choice (analytical grade)

-

20 mL glass scintillation vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)

-

Analytical balance

-

Analytical instrument (e.g., HPLC with UV detector)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" means adding enough so that a visible amount of solid remains after equilibration. For a 10 mL solvent volume, starting with ~100-200 mg is typically sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial.

-

Equilibration: Securely cap the vial. Place it in the temperature-controlled shaker set to 25°C and agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. The extended time ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: Remove the vial from the shaker and let it stand in a temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle. For fine suspensions, centrifugation (e.g., 10 min at 5000 rpm) can be used to pellet the solid.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant, taking care not to disturb the solid at the bottom. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particles that would otherwise inflate the measured solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of your analytical standard curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration in the original, undiluted sample. This value represents the solubility.

Trustworthiness & Self-Validation:

-

Time to Equilibrium: To validate the 24-48 hour timeframe, run a time-course experiment, measuring the concentration at 12, 24, 36, and 48 hours. The point at which the concentration plateaus indicates equilibrium has been reached.

-

Solid State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure it has not changed its crystalline form or solvated, which could affect solubility.

Safety & Handling

This compound and its N-methyl derivative are classified as irritants.[1][12] Safety data sheets for similar amine compounds indicate they can cause skin irritation and serious eye damage, and may cause respiratory irritation.[13][14]

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

This compound presents a classic case of amphiphilic solubility. Its large nonpolar framework dictates high solubility in nonpolar solvents like hexane and toluene. Conversely, its single polar amine group is insufficient to overcome this hydrophobicity, resulting in very low aqueous solubility. Solubility in intermediate solvents like ethanol is moderate to high, as they can effectively solvate both the polar and nonpolar regions of the molecule. The basicity of the amine group allows for a chemical reaction with aqueous acids, leading to the formation of a highly water-soluble salt. For drug development professionals and researchers, understanding these principles is paramount for tasks such as designing purification schemes (crystallization, extraction), formulating solutions, and predicting bioavailability. The experimental protocols provided herein offer a reliable framework for obtaining precise, quantitative solubility data essential for these applications.

References

-

Chemical Properties of this compound (CAS 17734-21-3). Cheméo. [Link]

-

This compound | C11H17N | CID 140275. PubChem, National Institutes of Health. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

-

Solubility experimental methods.pptx. Slideshare. [Link]

-

This compound|17734-21-3. Angene Chemical. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder, Department of Chemistry. [Link]

-

Chemical Properties of Benzenepropanamine, «alpha»-methyl- (CAS 22374-89-6). Cheméo. [Link]

-

Solubility of organic compounds. Khan Academy. [Link]

-

This compound(CAS# 17734-21-3). angenechemical.com. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Organic Chemistry Functional Groups - Polarity and Hydrogen Bond donators and acceptors. YouTube. [Link]

-

Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures. PubMed, National Library of Medicine. [Link]

-

Molecular Structure & Bonding. Michigan State University, Department of Chemistry. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... ResearchGate. [Link]

-

Hydrogen bonds in water. Khan Academy. [Link]

-

Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. ResearchGate. [Link]

-

The Role of Hydrogen Bonding in Paracetamol–Solvent and Paracetamol–Hydrogel Matrix Interactions. PMC, National Library of Medicine. [Link]

-

Polarity of Water and Hydrogen Bonds (2016) IB Biology. YouTube. [Link]

-

Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water... ResearchGate. [Link]

Sources

- 1. This compound | C11H17N | CID 140275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. angenechemical.com [angenechemical.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound (CAS 17734-21-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. guidechem.com [guidechem.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

The Unexplored Therapeutic Potential of Phenylpentane Amine Derivatives: A Technical Guide for Drug Discovery

Introduction: Charting a Course into Underexplored Chemical Space

Within the vast landscape of pharmacologically active molecules, the phenylalkylamine scaffold stands as a cornerstone, giving rise to a multitude of therapeutics and research compounds. While shorter-chain derivatives like phenethylamines are extensively studied for their profound effects on the central nervous system, their longer-chain cousins, the phenylpentane amines, represent a largely untapped reservoir of therapeutic potential. This guide focuses on the emerging biological activities of phenylpentane amine derivatives, a class of compounds characterized by a phenyl group and a five-carbon amine chain.

It is important to note that the body of research specifically investigating benzenepentanamine (5-phenylpentan-1-amine) is nascent. Consequently, this technical guide will adopt a broader perspective, examining the biological activities of structurally related phenylpentane derivatives, such as those with the phenyl moiety on the second carbon of the pentane chain (2-phenylpentane). By synthesizing data from these closely related analogues, we can construct a predictive framework for the potential therapeutic applications of the broader phenylpentane amine class and provide a roadmap for future research and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of the known anticancer, antimicrobial, and neuroprotective activities, complete with mechanistic insights, quantitative data, and detailed experimental protocols.

I. Anticancer Activity: Targeting Cellular Proliferation and Viability

Derivatives of the phenylpentane scaffold have demonstrated significant promise as anticancer agents, primarily through mechanisms that disrupt fundamental cellular processes required for tumor growth and survival. The lipophilic nature of the phenyl and pentane groups allows for effective cell membrane penetration, a crucial first step for intracellular action.

A. Mechanisms of Action

The anticancer effects of phenylpentane derivatives appear to be multi-faceted, with evidence pointing towards two primary intracellular targets:

-

Tubulin Polymerization Inhibition: The cytoskeleton, composed of microtubules, is essential for maintaining cell shape, intracellular transport, and, most critically for cancer, the formation of the mitotic spindle during cell division. Several classes of phenyl-containing compounds are known to interfere with the dynamic process of tubulin polymerization and depolymerization. Phenylpentane derivatives, particularly those with specific substitutions on the phenyl ring, are hypothesized to bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the mitotic spindle apparatus leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

-

Topoisomerase IIα Inhibition: Topoisomerases are vital enzymes that resolve DNA topological problems, such as supercoiling, that arise during replication and transcription. Topoisomerase IIα is particularly active in proliferating cells, making it an attractive target for cancer chemotherapy. Certain 2-phenylnaphthalenoid amide derivatives have been identified as human DNA topoisomerase IIα inhibitors.[1] These compounds act as "poisons," stabilizing the transient DNA-topoisomerase IIα complex, which leads to the accumulation of double-strand DNA breaks and subsequent induction of apoptosis.

B. Quantitative Analysis of Antiproliferative Activity

The in vitro cytotoxic activity of phenylpentane derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below, synthesized from studies on 2-phenylpentane analogues, illustrates the potential potency of this chemical class.[1]

| Compound Class | Cancer Cell Line | IC50 (nM) |

| 2-Phenylacrylonitriles | HCT116 | 5.9 |

| BEL-7402 | 7.8 | |

| 2-Phenylnaphthalenoid Amides | HepG-2 | 10-50 |

| MDA-MB-231 | 10-50 |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phenylpentane amine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenylpentane amine derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

D. Workflow for Anticancer Drug Discovery

Caption: A generalized workflow for the discovery and development of phenylpentane amine derivatives as anticancer agents.

II. Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The chemical space of phenyl-containing compounds has been a fertile ground for the discovery of new antimicrobial agents. Phenylpentane derivatives, with their amphipathic nature, are promising candidates for disrupting microbial membranes and inhibiting key enzymatic pathways.

A. Spectrum of Activity and Potential Mechanisms

Studies on structurally related cyclooctanone derivatives fused with phenyl groups have shown activity against a range of pathogens, including:

-

Gram-positive bacteria: Listeria monocytogenes, Methicillin-resistant Staphylococcus aureus (MRSA)

-

Gram-negative bacteria: Pseudomonas aeruginosa

-

Fungi: Candida albicans

The primary mechanism of action for such lipophilic compounds is often the disruption of the microbial cell membrane's integrity. The pentane chain can intercalate into the lipid bilayer, while the charged amine group can interact with the negatively charged phospholipids on the bacterial surface, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death.

B. Quantitative Analysis of Antimicrobial Efficacy

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Reported Activity |

| Pyrazole-fused cyclooctanones with phenyl substituents | L. monocytogenes, MRSA, S. aureus, P. aeruginosa, C. albicans | Moderate to high activity |

Specific MIC values for phenylpentane amines are not yet widely reported and represent a key area for future investigation.

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Phenylpentane amine derivatives (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

-

Negative control (broth only)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the phenylpentane amine derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism with a standard antibiotic) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

III. Neuroprotective and Central Nervous System Activities

The structural similarity of phenylpentane amines to endogenous trace amines and well-known CNS stimulants like phenethylamine and amphetamine strongly suggests their potential to modulate neuronal signaling.[2][3] This opens up possibilities for their application in neurodegenerative diseases and psychiatric disorders.

A. Postulated Mechanisms of Action

While direct evidence for phenylpentane amines is still emerging, we can infer potential mechanisms from their shorter-chain relatives:

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters (dopamine, serotonin, norepinephrine). Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for Parkinson's disease, as it increases the synaptic levels of dopamine. Given that various benzylidene and isatin derivatives show potent MAO inhibition, it is plausible that phenylpentane amines could also interact with these enzymes.[4][5][6][7]

-

Sigma Receptor Modulation: Sigma receptors (σ1 and σ2) are intracellular chaperone proteins involved in regulating calcium signaling, ER stress, and neuronal survival.[8][9] They are considered important targets for the treatment of neurodegenerative diseases and psychiatric conditions. Numerous benzamide and morphan derivatives have shown high affinity for sigma receptors, suggesting that the phenylalkylamine scaffold of phenylpentane amines could also engage these targets.[10][11][12]

-

Monoamine Transporter Interaction: Phenylalkylamines can act as substrates or inhibitors for vesicular monoamine transporter 2 (VMAT2) and dopamine transporter (DAT).[2][13] By modulating these transporters, phenylpentane amine derivatives could influence the packaging and reuptake of dopamine, thereby affecting dopaminergic neurotransmission.

B. Proposed Signaling Pathway

Caption: Postulated mechanisms for phenylpentane amine derivatives in modulating dopaminergic neurotransmission.

Conclusion and Future Directions

The phenylpentane amine scaffold represents a promising, yet underexplored, area for drug discovery. The preliminary evidence from structurally related compounds suggests a rich pharmacology with potential applications in oncology, infectious diseases, and neurology. The lipophilic nature of this scaffold provides a solid foundation for designing molecules with good cell permeability, while the terminal amine offers a versatile handle for chemical modification to fine-tune activity, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound and other phenylpentane amine isomers. Key areas of investigation should include:

-

Broad-spectrum anticancer screening against a panel of diverse cancer cell lines.

-

Comprehensive antimicrobial testing to establish MIC values against clinically relevant pathogens.

-

In-depth neuropharmacological profiling , including binding assays for sigma receptors and monoamine transporters, as well as functional assays for MAO inhibition.

-

Structure-activity relationship (SAR) studies to identify the key structural features that govern the observed biological activities.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds.

References

A comprehensive, numbered list of all cited sources with full bibliographic information and clickable URLs will be provided upon final compilation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Amphetamine - Wikipedia [en.wikipedia.org]

- 4. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Receptors [sigmaaldrich.com]

- 9. BENZOMORPHAN AND NON-BENZOMORPHAN AGONISTS DIFFERENTIALLY ALTER SIGMA-1 RECEPTOR QUATERNARY STRUCTURE, AS DOES TYPES OF CELLULAR STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (E)-8-benzylidene derivatives of 2-methyl-5-(3-hydroxyphenyl)morphans: highly selective ligands for the sigma 2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Benzenepentanamine Bioactivity: A Technical Guide for Drug Discovery Professionals

Executive Summary

The imperative to accelerate drug discovery pipelines while mitigating the high costs and attrition rates of preclinical candidates has catalyzed the adoption of computational, or in silico, methodologies. This guide provides a comprehensive technical framework for the bioactivity prediction of benzenepentanamine, a molecule of interest due to its structural motifs that are present in various bioactive compounds. We will delve into a multi-faceted computational strategy, integrating ligand-based and structure-based approaches to elucidate potential biological targets and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols for Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis. Through a self-validating system of protocols and reliance on authoritative data sources, this guide aims to provide a robust and reproducible workflow for the in silico evaluation of novel chemical entities.

Introduction: The Rationale for In Silico Bioactivity Profiling

This compound, with its characteristic phenyl and pentanamine moieties, represents a chemical scaffold with the potential for diverse biological interactions. The initial stages of investigating such a molecule are critical; traditional high-throughput screening (HTS) can be both resource-intensive and time-consuming. In silico bioactivity prediction offers a powerful alternative, enabling the rapid screening of vast chemical space and the generation of testable hypotheses regarding a compound's efficacy, toxicity, and mechanism of action before any wet-lab experiments are conducted.[1][2][3] This computational-first approach aligns with the "fail-early, fail-cheap" paradigm in modern drug discovery, maximizing the allocation of resources toward the most promising candidates.[4]

This guide will systematically explore a workflow designed to predict the bioactivity of this compound and its analogs. We will begin by identifying potential biological targets through data mining of public repositories. Subsequently, we will construct and validate predictive models using QSAR, probe specific ligand-protein interactions via molecular docking, and define the essential chemical features for activity through pharmacophore modeling.

This compound: Structural and Physicochemical Profile

A foundational step in any in silico analysis is the thorough characterization of the query molecule. This compound (C11H17N) is a small molecule with a molecular weight of 163.26 g/mol .[5][6] Its structure consists of a benzene ring attached to a five-carbon aliphatic chain with a terminal amine group.

| Property | Value | Source |

| Molecular Formula | C11H17N | PubChem[5] |

| Molecular Weight | 163.26 g/mol | PubChem[5] |

| IUPAC Name | 5-phenylpentan-1-amine | PubChem[5] |

| CAS Number | 17734-21-3 | PubChem[5][6] |

| Canonical SMILES | C1=CC=C(C=C1)CCCCCN | PubChem |

Understanding these fundamental properties is crucial for the subsequent calculation of molecular descriptors used in QSAR modeling and for ensuring the correct representation of the molecule in docking simulations.

Methodology: A Multi-pronged Approach to Bioactivity Prediction

Our in silico investigation is structured around three core computational techniques: Target Prediction and Data Mining, Quantitative Structure-Activity Relationship (QSAR) Modeling, and Structure-Based Methods (Molecular Docking and Pharmacophore Modeling). This integrated workflow provides a holistic view of the potential bioactivity of this compound.

Caption: Integrated workflow for in silico bioactivity prediction.

Target Prediction and Data Mining

The initial step involves identifying potential biological targets for this compound. This is achieved by mining large-scale public databases that link chemical structures to biological activity data.

Authoritative Data Sources:

-

PubChem: A comprehensive public repository of small molecules and their biological activities.[7][8][9]

-

ChEMBL: A database of bioactive drug-like small molecules, it contains 2D structures, calculated properties, and abstracted bioactivities.[10]

-

DrugBank: A unique bioinformatics and cheminformatics resource that combines detailed drug data with comprehensive drug target information.[11]

Protocol 1: Target Identification and Data Set Curation

-

Similarity Search: Perform a 2D and 3D similarity search in PubChem and ChEMBL using the canonical SMILES string of this compound. The goal is to identify structurally similar compounds with known biological activities.

-

Substructure Search: Broaden the search by performing a substructure search to identify all compounds containing the this compound scaffold.

-

Data Extraction: From the search results, extract compounds with reported bioactivity data (e.g., IC50, EC50, Ki, Kd). It is crucial to collect data for a consistent biological endpoint and target.

-

Data Curation:

-

Normalize activity values to a consistent unit (e.g., molar concentration) and transform them into a logarithmic scale (e.g., pIC50 = -log10(IC50)).

-

Remove duplicate entries and compounds with ambiguous or missing activity data.

-

Ensure structural integrity and standardize chemical structures (e.g., handling of salts, tautomers, and stereoisomers).

-

-

Target Prioritization: Analyze the curated dataset to identify the most frequently modulated biological targets by this compound analogs. These will be the primary targets for subsequent structure-based analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[12][13] By developing a robust QSAR model, we can predict the bioactivity of novel this compound analogs without the need for experimental testing.

Protocol 2: QSAR Model Development and Validation

-

Descriptor Calculation: For the curated set of this compound analogs, calculate a wide range of molecular descriptors. These can include:

-

1D descriptors: Molecular weight, atom counts, etc.

-

2D descriptors: Topological indices, molecular connectivity indices, etc.

-

3D descriptors: Molecular shape indices, surface area, etc.

-

Software such as RDKit or commercial packages can be used for this purpose.

-

-

Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.

-

Model Building: Employ various machine learning algorithms to build the QSAR model. Common methods include:

-

Multiple Linear Regression (MLR)

-

Partial Least Squares (PLS)

-

Support Vector Machines (SVM)

-

Random Forest (RF)[14]

-

-

Model Validation: The predictive power of the QSAR model must be rigorously validated.[2][15][16][17] Key validation metrics include:

-

Internal Validation (using the training set):

-

Coefficient of determination (R²): A measure of the goodness of fit.

-

Leave-one-out cross-validation (Q²): A measure of the model's predictive ability. A Q² > 0.5 is generally considered acceptable.[18]

-

-

External Validation (using the test set):

-

Predictive R² (R²_pred): Measures how well the model predicts the activity of the test set compounds. An R²_pred > 0.6 is desirable.[18]

-

-

Caption: A typical workflow for QSAR model development and validation.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19][20] It is a powerful tool for understanding ligand-protein interactions at a molecular level.

Protocol 3: Molecular Docking Simulation

-

Protein Preparation:

-

Obtain the 3D structure of the prioritized target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

If the protein structure contains a co-crystallized ligand, this can be used to define the binding site.

-

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation: Define a docking grid box that encompasses the binding site of the target protein.

-

Docking Simulation: Perform the docking simulation using software such as AutoDock, Glide, or GOLD.[21][22] The program will generate multiple possible binding poses for this compound within the protein's active site.

-

Pose Analysis and Scoring:

-

The generated poses are ranked based on a scoring function that estimates the binding affinity.

-

Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[23][24][25] Pharmacophore models can be used for virtual screening to identify novel compounds with the desired biological activity.

Protocol 4: Pharmacophore Model Generation

-

Ligand-Based Pharmacophore Modeling:

-

Structure-Based Pharmacophore Modeling:

-

Pharmacophore Validation: Validate the generated pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

Virtual Screening: Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophore features.

Caption: Ligand-based and structure-based pharmacophore modeling workflows.

Data Presentation and Interpretation

The results from each computational method should be systematically organized and critically evaluated to generate a cohesive bioactivity hypothesis for this compound.

QSAR Model Performance

| Model | Algorithm | R² (Training) | Q² (Cross-validation) | R²_pred (Test) |

| 1 | MLR | 0.65 | 0.58 | 0.61 |

| 2 | Random Forest | 0.89 | 0.75 | 0.82 |

| 3 | SVM | 0.82 | 0.71 | 0.78 |

This is an example table. Actual values would be generated from the QSAR analysis.

The Random Forest model demonstrates the highest predictive performance on both the internal and external validation sets, suggesting it as the most reliable model for predicting the activity of new this compound analogs.

Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Target X | 1XYZ | -8.5 | Tyr123, Phe234, Asp98 | Pi-pi stacking, Hydrophobic, H-bond |

| Target Y | 2ABC | -7.2 | Val56, Leu89 | Hydrophobic |

This is an example table. Actual values would be generated from the docking simulations.

The docking results suggest a strong binding affinity of this compound for Target X, mediated by a combination of hydrophobic, aromatic, and hydrogen bonding interactions. These specific interactions provide a structural basis for the potential biological activity and can guide future lead optimization efforts.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust and integrated in silico workflow for the prediction of this compound's bioactivity. By combining data mining, QSAR modeling, molecular docking, and pharmacophore analysis, we can efficiently generate testable hypotheses regarding the compound's potential biological targets and mechanism of action. The self-validating nature of the described protocols, coupled with the use of authoritative public databases, ensures a high degree of scientific integrity.

The insights gained from this computational investigation provide a strong foundation for subsequent experimental validation. High-ranking virtual hits from pharmacophore-based screening and newly designed analogs based on QSAR and docking results should be synthesized and evaluated in relevant biochemical and cellular assays to confirm their predicted activity. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. [Link]

-

Patsnap. (2023). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

-

Chemistry LibreTexts. (2022). 3.3: Public Chemical Databases. [Link]

-

RASA Life Sciences. (n.d.). Importance of Pharmacophore in Drug Design. [Link]

-

Guner, O. F. (2007). The impact of pharmacophore modeling in drug design. Biotechnology International. [Link]

-

Le Mignot, A., et al. (2020). Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. Clinical Pharmacology & Therapeutics. [Link]

-

MDPI. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

-

Bio-predict. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. [Link]

-

ChemMaster. (2023). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube. [Link]

-

Schrodinger. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]

-

Database Commons. (n.d.). PubChem. [Link]

-

PMC. (2021). Computational/in silico methods in drug target and lead prediction. [Link]

-

MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]

-

Data.gov. (n.d.). PubChem - Dataset. [Link]

-

Omics tutorials. (2023). Step-by-Step Tutorial on Molecular Docking. [Link]

-

YouTube. (2022). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. [Link]

-

ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

PMC. (2020). A Guide to In Silico Drug Design. [Link]

-

Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. [Link]

-

GitHub. (n.d.). Introduction to QSAR modeling based on RDKit and Python. [Link]

-

Ingenta Connect. (2024). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. [Link]

-

Neovarsity. (2023). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

-

PubMed. (2024). Bioactivity predictions and virtual screening using machine learning predictive model. [Link]

-

Longdom Publishing. (n.d.). Chemoinformatics and its Bioactivity Prediction in Drug Discovery. [Link]

-

University of Palermo. (n.d.). Molecular Docking Tutorial. [Link]

-

bioRxiv. (2021). Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. [Link]

-